G-749 - 1457983-28-6

G-749

Catalog Number: EVT-287371
CAS Number: 1457983-28-6
Molecular Formula: C25H25BrN6O2
Molecular Weight: 521.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

G-749 is a novel small molecule kinase inhibitor [] originally developed for the treatment of acute myeloid leukemia (AML) []. It functions as a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) [], a receptor tyrosine kinase frequently mutated in AML []. G-749 demonstrates efficacy against both wild-type FLT3 and various clinically relevant FLT3 mutant forms, including FLT3-ITD, FLT3-D835Y, FLT3-ITD/N676D, and FLT3-ITD/F691L []. Furthermore, research indicates that G-749 might also act as a potential inhibitor of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family, particularly targeting TYRO3 [].

Future Directions

Citations:

[1] G-749 Promotes Receptor Tyrosine Kinase TYRO3 Degradation and Induces Apoptosis in Both Colon Cancer Cell Lines and Xenograft Mouse Models.

[2] G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia.

[3] Synergistic Effect of SGN-CD33A and FLT3 Inhibitors in FLT3/ITD Acute Myeloid Leukemia.

Quizartinib

  • Compound Description: Quizartinib is a potent and selective second-generation FLT3 inhibitor that has demonstrated efficacy in treating FLT3-ITD-positive AML. It exhibits synergistic effects when combined with SGN-CD33A, a CD33-directed antibody-drug conjugate [].

Midostaurin

  • Compound Description: Midostaurin is a multi-kinase inhibitor that targets FLT3, among other kinases. It is approved for treating AML with FLT3 mutations [].

Crenolanib

  • Compound Description: Crenolanib is another FLT3 inhibitor studied for its potential in treating AML [].

Gilteritinib

  • Compound Description: Gilteritinib is a second-generation FLT3 inhibitor that shows promising activity in AML [].

AMG925

  • Compound Description: AMG925 is an FLT3 inhibitor that has shown efficacy in preclinical studies for AML [].

AC220

  • Compound Description: AC220 (Quizartinib) is a potent and selective inhibitor of FLT3. Some AML patients show little or minor response to AC220 treatment [].

PKC412

  • Compound Description: PKC412 is an inhibitor of multiple kinases, including FLT3. It is used in the treatment of AML. Some AML patients show little or minor response to PKC412 treatment [].

SKI-G-801

  • Compound Description: SKI-G-801 is a derivative of G-749 and a potent inhibitor of AXL, a member of the TAM (TYRO3, AXL, MER) receptor tyrosine kinase family [].
Overview

G-749 is a small molecule compound primarily recognized for its role as an inhibitor of the FLT3 (Fms-like tyrosine kinase 3) receptor tyrosine kinase. Originally developed for the treatment of acute myeloid leukemia, G-749 has shown potential in targeting various cancers, including non-small cell lung cancer and triple-negative breast cancer due to its ability to inhibit receptor tyrosine kinases within the TAM (Tyro3, Axl, Mer) family. This compound's mechanism involves promoting degradation of the TYRO3 receptor, thereby interrupting pathways that facilitate tumor growth and metastasis .

Source and Classification

G-749 was synthesized through a structure-based drug design approach, which allows for the targeted modification of chemical structures to enhance biological activity against specific targets like FLT3. It is classified as a dual kinase inhibitor, affecting both FLT3 and TAM family receptors, which are implicated in cancer progression and resistance to therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of G-749 involves a series of steps designed to optimize its interaction with FLT3 and related kinases. The compound is synthesized using structure-based drug design principles that focus on the ATP-binding pocket of the FLT3 kinase. Initial studies reported IC50 values (the concentration required to inhibit 50% of the target activity) for G-749 against wild-type FLT3 at approximately 0.4 nM and against the D835Y mutant at around 0.6 nM, indicating its potency even in the presence of high ATP concentrations .

The synthesis process typically includes:

  • Designing lead compounds based on known inhibitors.
  • Chemical modifications to enhance binding affinity and selectivity.
  • Biochemical assays to evaluate efficacy against various kinase mutants.
Molecular Structure Analysis

Structure and Data

G-749's molecular structure is characterized by its ability to fit snugly within the ATP-binding site of FLT3, allowing it to effectively block phosphorylation processes critical for kinase activation. The compound's structural formula has not been explicitly detailed in the sources but is implied to contain functional groups conducive to strong hydrogen bonding and hydrophobic interactions with the target kinases.

Key structural data includes:

  • Molecular weight: Approximately 450 g/mol (exact value may vary based on specific structural features).
  • Functional groups: Likely includes aromatic rings and nitrogen-containing heterocycles common in kinase inhibitors.
Chemical Reactions Analysis

Reactions and Technical Details

G-749 undergoes several chemical reactions upon administration:

  1. Binding Reaction: It competitively binds to the ATP site on FLT3, preventing ATP from activating the kinase.
  2. Phosphorylation Inhibition: The binding inhibits autophosphorylation of FLT3, which is crucial for downstream signaling pathways that promote cell proliferation.
  3. Degradation Pathway Activation: G-749 promotes degradation of the TYRO3 receptor through regulated intramembrane proteolysis, further inhibiting cancer cell growth .
Mechanism of Action

Process and Data

The mechanism of action for G-749 involves several steps:

  1. Inhibition of Kinase Activity: By binding to FLT3, G-749 prevents phosphorylation events that are necessary for receptor activation.
  2. Induction of Receptor Degradation: G-749 facilitates the degradation of TYRO3 via intramembrane proteolysis, disrupting signaling pathways that would otherwise support tumor survival and growth.
  3. Impact on Tumor Cells: This dual action leads to reduced cell viability in cancer cell lines such as HCT15 and SW620, as demonstrated in both in vitro and in vivo studies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

Relevant data includes:

  • Melting Point: Not explicitly stated but should be determined during formulation development.
  • LogP (lipophilicity): Important for determining bioavailability; specific values need experimental determination.
Applications

Scientific Uses

G-749 has significant applications in oncology research and treatment:

Properties

CAS Number

1457983-28-6

Product Name

G-749

IUPAC Name

8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-6H-pyrido[4,3-d]pyrimidin-5-one

Molecular Formula

C25H25BrN6O2

Molecular Weight

521.4 g/mol

InChI

InChI=1S/C25H25BrN6O2/c1-32-13-11-17(12-14-32)29-25-30-22-20(26)15-27-24(33)21(22)23(31-25)28-16-7-9-19(10-8-16)34-18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3,(H,27,33)(H2,28,29,30,31)

InChI Key

SXWMIXPJPNCXQQ-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

G749; G-749; G 749

Canonical SMILES

CN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.